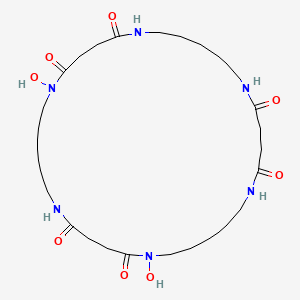![molecular formula C6H11NO B2731430 4-Oxaspiro[2.4]heptan-6-amine CAS No. 2021398-66-1](/img/structure/B2731430.png)
4-Oxaspiro[2.4]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxaspiro[2.4]heptan-6-amine is a chemical compound with the CAS Number: 2021398-66-1 . It has a molecular weight of 113.16 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H11NO/c7-5-3-6(1-2-6)8-4-5/h5H,1-4,7H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C6H11NO/c7-5-3-6(1-2-6)8-4-5/h5H,1-4,7H2 . This indicates that the compound contains 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Drug Design
Spirocyclic amines, including "4-Oxaspiro[2.4]heptan-6-amine," are pivotal in synthesizing complex organic molecules and designing novel drugs. For instance, a study by Hamza et al. (2007) outlines a practical route to 2,6-diazaspiro[3.3]heptanes, showcasing the versatility of spirocyclic compounds in library and large-scale synthesis (Hamza et al., 2007). Similarly, Radchenko, Grygorenko, and Komarov (2010) developed ornitine and GABA analogues, highlighting the use of spirocyclic scaffolds in biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Medicinal Chemistry
In medicinal chemistry, Burkhard and Carreira (2008) demonstrated the synthesis of a 2,6-diazaspiro[3.3]heptane building block, proving its efficacy in aryl amination reactions, which is crucial for developing N-Boc-N'-aryl derivatives (Burkhard & Carreira, 2008). Chough et al. (2018) identified a JAK1 selective inhibitor based on a 5-azaspiro[2.4]heptan-7-amine scaffold, showcasing the compound's potential in therapeutic applications (Chough et al., 2018).
Organic Synthesis Techniques
Shintani, Ito, and Hayashi (2012) explored the palladium-catalyzed synthesis of 4-oxaspiro[2.4]heptanes, emphasizing the control over nucleophilic attack in cyclopropanation reactions, which is crucial for achieving high selectivity in organic synthesis (Shintani, Ito, & Hayashi, 2012).
Antibacterial Agents
Odagiri et al. (2013) designed and synthesized novel quinolines with a 5-azaspiro[2.4]heptan-5-yl scaffold, displaying potent antibacterial activity against respiratory pathogens, illustrating the spirocyclic compounds' potential in treating infections (Odagiri et al., 2013).
Antitumor Activity
Yang et al. (2019) evaluated the antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, demonstrating significant cytotoxicity against various cancer cell lines. This study highlights the potential of spirocyclic compounds in cancer therapy (Yang et al., 2019).
Safety and Hazards
The safety information for 4-Oxaspiro[2.4]heptan-6-amine indicates that it is classified under GHS05 and GHS07 . The signal word for this compound is "Danger" . The hazard statements include H227, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
4-oxaspiro[2.4]heptan-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-6(1-2-6)8-4-5/h5H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEYBIHWBKIRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2021398-66-1 |
Source


|
| Record name | 4-oxaspiro[2.4]heptan-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2731349.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2731350.png)
![4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2731351.png)

![2-{[(4-Fluorophenyl)amino]methyl}phenol](/img/structure/B2731354.png)





![N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731365.png)

![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2731369.png)